2-(2-Ethoxyphenoxy)-N-methylethanamine
Overview
Description
2-(2-Ethoxyphenoxy)-N-methylethanamine is an organic compound that belongs to the class of phenoxyamines It is characterized by the presence of an ethoxy group attached to a phenoxy ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyphenoxy)-N-methylethanamine typically involves the reaction of 2-ethoxyphenol with ethylene chlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, 2-(2-ethoxyphenoxy)ethanol, which is then converted to the desired amine by reaction with methylamine .
Industrial Production Methods
Industrial production of this compound often employs phase-transfer catalysis to enhance the reaction efficiency. The use of tetrabutylammonium bromide as a phase-transfer catalyst in an aqueous sodium hydroxide solution is common. This method allows for the efficient conversion of 2-ethoxyphenol to the desired amine with high yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyphenoxy)-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenoxy ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and amines.
Substitution: Various substituted phenoxyamines.
Scientific Research Applications
2-(2-Ethoxyphenoxy)-N-methylethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its interaction with biological targets.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyphenoxy)-N-methylethanamine involves its interaction with specific molecular targets, such as receptors and enzymes. For example, it may act as an antagonist or agonist at certain receptor sites, leading to modulation of biological pathways. The compound’s effects are mediated through its binding to these targets, resulting in changes in cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
2-(2-Ethoxyphenoxymethyl)tetrahydro-1,4-oxazine: A potential psychotropic agent with similar structural features.
Viloxazine: A selective norepinephrine reuptake inhibitor used in the treatment of depression.
Uniqueness
2-(2-Ethoxyphenoxy)-N-methylethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ethoxyphenoxy moiety provides a versatile platform for further chemical modifications, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(2-ethoxyphenoxy)-N-methylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-13-10-6-4-5-7-11(10)14-9-8-12-2/h4-7,12H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZMDWDXCZNJOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651139 | |
Record name | 2-(2-Ethoxyphenoxy)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6660-49-7 | |
Record name | 2-(2-Ethoxyphenoxy)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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